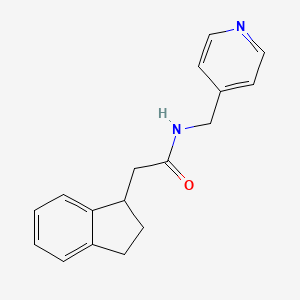
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole derivatives like N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine involves catalyzed reactions. For example, manganese(II) catalyzed reactions have been used to synthesize similar compounds, where substituted thiosemicarbazide/thiohydrazide undergoes cyclization in the presence of manganese(II) nitrate, leading to the formation of thiadiazole derivatives (Dani et al., 2013). Another approach involves oxidative C–S bond formation strategies using phenyliodine(III) bis(trifluoroacetate) as the oxidant to synthesize biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines (Mariappan et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using various spectroscopic and X-ray diffraction techniques. The molecular geometry optimization can be performed using Density Functional Theory (DFT), and the obtained geometrical parameters are compared with single crystal X-ray data. The stability of these molecules can be inferred from the negative values of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies, indicating stable electronic configurations (Dani et al., 2013).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic addition and cyclization. For instance, reactions involving 2-aminopyridines or 2-aminothiazole with certain sulfonamides can lead to the synthesis of imidazo[1,2-a]pyridin-3-yl)sulfonamides and imidazo[2,1-b]thiazol-5-yl)sulfonamides through a one-pot two-stage method (Rozentsveig et al., 2013).
Physical Properties Analysis
The physical properties of N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine and related compounds are characterized by their crystalline structure, solubility, melting points, and more, which can be determined using X-ray crystallography and other analytical methods. The crystalline structure is often stabilized by intramolecular and intermolecular hydrogen bonding, and these compounds may crystallize in various systems such as monoclinic with different space groups (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties include reactivity, stability, and interactions with other molecules. The negative HOMO and LUMO energy values indicate good stability, and the electronic transitions in these molecules are mainly associated with π to π* transitions. The compounds' reactivity can be explored through various chemical reactions, including their potential as intermediates in the synthesis of more complex molecules (Dani et al., 2013).
Aplicaciones Científicas De Investigación
Corrosion Inhibition : Thiazole-based pyridine derivatives, including compounds structurally similar to N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine, have been studied for their potential as corrosion inhibitors for mild steel. Their efficacy was demonstrated using various techniques such as gravimetric, potentiodynamic polarization, and electrochemical impedance, indicating their role in protecting steel surfaces from corrosion (Chaitra et al., 2016).
Anticancer Activity : Some thiazole derivatives have shown significant anticancer activity. Compounds related to N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine demonstrated remarkable activity against human colon carcinoma and hepatocellular carcinoma cell lines, surpassing even some reference drugs (Abouzied et al., 2022).
Synthesis of Heterocyclic Compounds : N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine is used in the synthesis of various heterocyclic compounds. This includes imidazo[1,2-a]pyridin-3-yl)sulfonamides and imidazo[2,1-b]thiazol-5-yl)sulfonamides, which are important in the development of new pharmaceuticals and chemicals (Rozentsveig et al., 2013).
Biological Potency : Thiazole derivatives, structurally similar to N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine, possess high biological activity. This includes various therapeutic potentials such as antimicrobial, analgesic, and anticonvulsant properties, making them valuable in the field of medicinal chemistry (Dawood et al., 2013).
Antibacterial Properties : Thiazole derivatives, including those related to N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine, exhibit strong antibacterial properties. They have been effective against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria, making them potential candidates for new antibacterial agents (Sapijanskaitė-Banevič et al., 2020).
Development of Novel Anticancer Agents : Thiazole-pyridine hybrid molecules, structurally similar to N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine, have been developed as potential anticancer agents. Their selectivity for cancer cell lines suggests a promising future in cancer therapy (Ivasechko et al., 2022).
Catalytic Applications : Derivatives of thiazole-based pyridine compounds have been used as catalysts in various chemical reactions. For instance, their use in the oxidation of para-aminophenol showcases their potential in catalytic applications (Goel & Rani, 2023).
Electrochemical Properties : Azo–azulene compounds containing thiazole and pyridine units, similar to N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine, have been studied for their electrochemical properties. These studies contribute to the understanding of electrochemical reactivity in relation to their structure (Ungureanu et al., 2007).
Propiedades
IUPAC Name |
4-phenyl-N-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c1-2-6-11(7-3-1)12-10-18-14(16-12)17-13-8-4-5-9-15-13/h1-10H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTKLVLYBZVDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641260 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Phenyl-thiazol-2-yl)-pyridin-2-yl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-oxo-2(1H)-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5621058.png)
![(1R*,5R*)-N,N-dimethyl-6-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5621067.png)
![(3-chlorophenyl)[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methanone](/img/structure/B5621082.png)

![2-[3-(dimethylamino)propyl]-9-quinolin-4-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621094.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5621097.png)
![N-[(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5621103.png)
![7-chloro-2-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5621106.png)
![(1-methyl-1H-imidazol-2-yl)[1-(2-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B5621115.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5621123.png)

![3,4-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5621133.png)

